Product packaging for Methyl 4-chloropicolinate hydrochloride(Cat. No.:CAS No. 176977-85-8)

Methyl 4-chloropicolinate hydrochloride

Cat. No.: B017519
CAS No.: 176977-85-8
M. Wt: 208.04 g/mol
InChI Key: PAGFSBPYVNFHAS-UHFFFAOYSA-N
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Description

Methyl 4-chloropicolinate hydrochloride is a high-purity chemical intermediate of significant interest in advanced organic synthesis and pharmaceutical research. This compound, appearing as a light yellow solid, is a salt form of methyl 4-chloropicolinate, offering enhanced stability and handling properties for laboratory use. Key Applications and Research Value: Its primary application lies in its role as a versatile synthon for the construction of heterocyclic compounds . The molecular structure incorporates two key reactive sites: the ester group and the chlorine atom on the pyridine ring. This allows for sequential, selective functionalization, making it a crucial precursor in medicinal chemistry for developing new drug candidates. Chlorinated heterocycles, like this one, are a cornerstone of modern pharmaceuticals, with over 250 FDA-approved drugs containing chlorine, due to their ability to fine-tune properties like potency, metabolic stability, and bioavailability. Handling and Storage: Store in a refrigerator at 2-8°C. Keep the container sealed and in a dark, dry place. Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2NO2 B017519 Methyl 4-chloropicolinate hydrochloride CAS No. 176977-85-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGFSBPYVNFHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586514
Record name Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176977-85-8
Record name Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176977-85-8
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Overview of Pyridinecarboxylic Acid Esters in Synthetic Chemistry

Pyridinecarboxylic acids are a class of organic compounds that feature a pyridine (B92270) ring substituted with a carboxylic acid group. wikipedia.org Their esters, known as pyridinecarboxylic acid esters, are pivotal intermediates in organic synthesis. chemimpex.com These compounds, including methyl, ethyl, and other alkyl esters, offer a balance of stability and reactivity, making them ideal for constructing more complex molecules. chemimpex.commdpi.com The nitrogen atom in the pyridine ring imparts unique electronic properties and allows for a variety of chemical transformations. nih.gov This makes pyridinecarboxylic acid esters valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com

The position of the ester group on the pyridine ring (positions 2, 3, or 4) significantly influences the compound's reactivity and physical properties. This structural diversity allows chemists to fine-tune the characteristics of the final products. For instance, picolinic acid esters (2-substituted) have been extensively studied for their chelating abilities and are used in the synthesis of various coordination complexes. mdpi.com

The Significance of Halogenated Pyridine Derivatives in Pharmaceutical and Agrochemical Industries

The introduction of a halogen atom onto the pyridine (B92270) ring dramatically expands the synthetic utility of these derivatives. Halogenated pyridines are crucial building blocks in the development of a vast number of commercial products, particularly in the pharmaceutical and agrochemical sectors. researchgate.net The presence of a halogen, such as chlorine, bromine, or fluorine, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

In drug discovery, halogenation is a common strategy to enhance the potency and selectivity of a drug candidate. mdpi.com Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its target protein. mdpi.com Furthermore, the introduction of a halogen can block sites of metabolism, thereby increasing the drug's half-life in the body.

In the agrochemical industry, halogenated pyridine derivatives are integral to the design of modern pesticides. researchgate.net These compounds form the core structure of numerous herbicides, insecticides, and fungicides. The halogen substituent often plays a key role in the compound's mode of action and its environmental persistence.

Historical Context of Methyl 4 Chloropicolinate Hydrochloride in Organic Synthesis

While a detailed historical timeline for Methyl 4-chloropicolinate hydrochloride is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of halogenated pyridine (B92270) derivatives. The synthesis and use of such compounds gained significant traction in the mid-20th century with the expansion of the pharmaceutical and agrochemical industries.

The preparation of this compound typically involves the chlorination of a picolinic acid derivative followed by esterification. chemicalbook.com One common synthetic route starts from 2-picolinic acid, which is treated with a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 4-position, followed by reaction with methanol (B129727) to form the methyl ester. chemicalbook.comchemicalbook.com The hydrochloride salt is then formed by treatment with hydrochloric acid. chembk.com This salt form often improves the compound's stability and handling characteristics. Its utility as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients, has solidified its place in the repertoire of organic chemists. chembk.com

Theoretical and Computational Studies of Methyl 4 Chloropicolinate Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of compounds like Methyl 4-chloropicolinate hydrochloride. These calculations solve the Schrödinger equation for a molecule to determine its electronic structure and other properties.

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

For a compound like this compound, the electron-withdrawing effects of the chlorine atom and the ester group, as well as the protonation of the pyridine (B92270) nitrogen, would significantly influence the electron density distribution and the energies of the frontier orbitals. DFT calculations can map the electron density surface and visualize the HOMO and LUMO, providing a detailed picture of the molecule's reactive sites.

Table 1: Hypothetical Frontier Molecular Orbital Properties of Substituted Picolinates

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Methyl Picolinate (B1231196)-6.8-1.55.3
Methyl 4-chloropicolinate-7.2-2.05.2
Methyl 4-chloropicolinate HCl-7.8-2.85.0

Note: This table is illustrative and based on general chemical principles. Actual values would require specific DFT calculations.

Computational methods can be employed to model reaction pathways, identifying intermediates and transition states. This is valuable for understanding the synthesis of this compound and its subsequent reactions. For instance, the chlorination of the picolinic acid precursor could be modeled to understand the regioselectivity and reaction kinetics. Transition state theory can be used in conjunction with calculated energies to predict reaction rates.

Quantum chemical calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, theoretical spectra can be generated. These simulated spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts and the frequencies of the principal IR absorption bands, such as the C=O stretch of the ester and the C-Cl stretch.

Molecular Docking and Drug Design Applications

This compound is a building block for more complex molecules with potential pharmaceutical applications. Molecular docking and other computational drug design techniques are essential in this context.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While no specific docking studies for this compound are readily available, studies on derivatives, such as chloropicolinate amides and ureas, have been conducted. For example, derivatives of chloropicolinate have been investigated as potential inhibitors of enzymes like MurB in Mycobacterium tuberculosis acs.orgnih.gov.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, a derivative of Methyl 4-chloropicolinate, is then placed in the active site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Common Ligand-Protein Interactions

Interaction TypeDescription
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionThe tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
Pi-stackingAttractive, noncovalent interactions between aromatic rings.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key chemical features responsible for its biological function.

For derivatives of Methyl 4-chloropicolinate, SAR studies would involve synthesizing a library of related compounds with variations in the substituents on the pyridine ring and modifications to the ester group. The biological activity of these compounds would then be tested, and the results correlated with their structural features. Computational methods can aid in SAR by predicting the binding affinities of a series of related compounds, thus guiding the synthesis of more potent analogs. For instance, the introduction of different functional groups could be modeled to see how they affect the binding to a target protein.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is instrumental in the early stages of drug discovery for identifying "hit" compounds, which can then be further developed into "lead" compounds through a process known as lead optimization.

In the development of novel therapeutic agents based on the picolinate scaffold, virtual screening methodologies, particularly molecular docking, are employed to predict the binding affinity and orientation of derivatives within the active site of a target protein. For instance, in the pursuit of new antitubercular agents, a series of chloropicolinate amides and urea derivatives were designed and subjected to molecular docking studies against Mycobacterium tuberculosis inhibitors. This computational analysis helped in understanding the binding interactions and guiding the synthesis of compounds with potentially improved activity dergipark.org.trmdpi.com.

Lead optimization is an iterative process that involves the chemical modification of a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects nih.gov. Computational tools are heavily utilized in this phase. For example, after identifying initial hits from a virtual screen of picolinate derivatives, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of the compounds with their biological activities. These models can then predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates. The goal is to achieve a balance of properties that make the compound a suitable candidate for further preclinical and clinical development nih.gov.

The table below summarizes key computational parameters often evaluated during the virtual screening and lead optimization of picolinate derivatives.

Computational ParameterDescriptionRelevance in Drug Design
Docking Score A numerical value that estimates the binding affinity between a ligand and a protein.Higher negative scores generally indicate stronger predicted binding.
Binding Interactions The specific types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) formed between the ligand and the protein's active site.Understanding these interactions is crucial for designing modifications that improve binding affinity and selectivity.
Ligand Efficiency (LE) A measure of the binding energy per heavy atom of a ligand.Helps in selecting smaller, more efficient lead compounds for further optimization.
Lipophilic Efficiency (LiPE) A parameter that combines potency and lipophilicity.Guides the optimization of compounds to have a good balance between potency and favorable pharmacokinetic properties.

Cheminformatics and Data Mining for Picolinate Derivatives

Cheminformatics encompasses the use of computational and informational techniques to a wide range of problems in the field of chemistry. In drug discovery, cheminformatics plays a vital role in analyzing large datasets of chemical compounds to identify patterns and relationships between chemical structures and their biological activities nih.govnih.gov. Data mining, a key component of cheminformatics, involves the extraction of novel and potentially useful information from large datasets nih.gov.

For picolinate derivatives, cheminformatics approaches are instrumental in understanding the structure-activity relationships (SAR) that govern their biological effects. By analyzing a series of synthesized and tested chloropicolinate analogs, researchers can identify key structural features that are either essential for or detrimental to their activity dergipark.org.trmdpi.com. For example, the analysis might reveal that a particular substituent at a specific position on the picolinate ring consistently leads to an increase in potency. This information is invaluable for the design of new, more effective compounds.

Public and proprietary databases containing vast amounts of chemical and biological data are a critical resource for data mining in drug discovery nih.gov. By mining these databases, it is possible to identify compounds with similar structural motifs to methyl 4-chloropicolinate that have known biological activities. This can provide clues about the potential targets and therapeutic applications of novel picolinate derivatives.

The following table outlines some common cheminformatics and data mining techniques and their application to the study of picolinate derivatives.

TechniqueDescriptionApplication to Picolinate Derivatives
Structure-Activity Relationship (SAR) Analysis The process of correlating the chemical structure of a compound with its biological activity.Identifying key functional groups and structural features of picolinate derivatives that contribute to their therapeutic effects.
Pharmacophore Modeling The identification of the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.Developing a 3D model of the key features required for a picolinate derivative to bind to its target, which can then be used to screen for new compounds.
Chemical Space Analysis The exploration and visualization of the diversity of a collection of molecules.Understanding the structural diversity of a library of picolinate derivatives and identifying areas for new chemical synthesis.
Matched Molecular Pair Analysis The identification of pairs of molecules that differ by only a single, well-defined structural transformation.Quantifying the effect of small chemical modifications on the properties of picolinate derivatives, such as potency and solubility.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics and stability of biological macromolecules and their complexes with small molecules.

In the context of this compound and its derivatives, MD simulations can be used to investigate several key aspects of their behavior. For instance, after a picolinate derivative has been docked into the active site of a target protein, an MD simulation can be performed to assess the stability of the predicted binding pose. The simulation can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates from the protein over the course of the simulation nih.gov. This information is crucial for validating the results of molecular docking studies and for gaining a more dynamic understanding of the ligand-receptor interactions.

MD simulations can also be employed to study the conformational preferences of picolinate derivatives themselves. A theoretical investigation into the molecular structure and conformational properties of picolinic acid has been conducted to understand the relative stabilities of different conformers. Such studies can determine the most stable conformations of these molecules, which is important for understanding their interaction with biological targets dergipark.org.tr.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target protein. These calculations, which are more computationally intensive than molecular docking, can provide a more accurate estimation of the binding affinity. This information is highly valuable during the lead optimization process for prioritizing compounds with the highest predicted affinity.

The table below highlights key parameters that can be derived from molecular dynamics simulations and their significance in the study of picolinate derivatives.

MD Simulation ParameterDescriptionSignificance for Picolinate Derivatives
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of a superimposed molecule and a reference structure over time.Assesses the stability of the picolinate derivative within the protein's binding site and the overall stability of the protein-ligand complex.
Root Mean Square Fluctuation (RMSF) A measure of the fluctuation of individual atoms or residues from their average position during the simulation.Identifies flexible regions of the protein and the ligand, which can be important for binding and function.
Hydrogen Bond Analysis The tracking of the formation and breaking of hydrogen bonds between the ligand and the protein over time.Provides a dynamic view of the key interactions that stabilize the binding of the picolinate derivative.
Binding Free Energy (e.g., MM/PBSA, MM/GBSA) An estimation of the free energy change upon ligand binding, calculated from the MD simulation trajectory.Offers a more accurate prediction of binding affinity compared to docking scores, aiding in the selection of the most potent compounds.

Advanced Analytical Methodologies for Picolinate Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for quantitative analysis of non-volatile and thermally labile compounds like Methyl 4-chloropicolinate hydrochloride. The versatility of HPLC allows for the separation of the main compound from its potential impurities, which may arise during synthesis or degradation.

Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for closely related picolinic acid derivatives can be extrapolated. Reversed-phase HPLC is the most common modality for such analyses. In this approach, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727).

To enhance peak shape and resolution, especially for ionizable compounds like picolinates, the mobile phase is often buffered or contains ion-pairing agents. For instance, a study on the separation of pyridinecarboxylic acid isomers utilized a Primesep 100 column, which has mixed-mode (cation-exchange and reversed-phase) properties, with a mobile phase of acetonitrile and an aqueous buffer. nih.gov The retention time is controlled by the acetonitrile concentration and the ionic strength of the buffer. nih.gov

For the quantitative analysis of picolinate (B1231196) compounds, UV detection is frequently employed, as the pyridine (B92270) ring is a chromophore. The selection of the detection wavelength is critical for achieving optimal sensitivity. For example, in the analysis of chromium picolinate, a detection wavelength of 264 nm has been used. nih.gov In some cases, derivatization may be employed to enhance detectability, particularly for fluorescence detection, which offers higher sensitivity. For instance, picolinic acid can be derivatized to produce a fluorescent compound, allowing for its determination at very low concentrations. nih.gov

A typical HPLC method for a picolinate derivative might involve the following parameters:

ParameterCondition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 270 nm)
Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

The purity of a sample is determined by integrating the peak area of the main compound and any impurities detected in the chromatogram. Quantitative analysis is typically performed by creating a calibration curve with standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its salt form and the polarity imparted by the pyridine nitrogen and the ester group, which lead to low volatility and potential thermal degradation in the GC inlet.

Research Findings: To overcome these limitations, derivatization is a common strategy to increase the volatility and thermal stability of picolinate compounds for GC-MS analysis. This involves chemically modifying the analyte to produce a less polar and more volatile derivative.

A prevalent derivatization technique for compounds with active hydrogens (like carboxylic acids or amines) is silylation. For example, picolinic acid can be derivatized to its tert-butyldimethylsilyl (TBDMS) ester, which is amenable to GC-MS analysis. hud.ac.uk This approach could potentially be adapted for related compounds.

Another relevant strategy involves the formation of picolinyl esters from other molecules, such as fatty acids, to facilitate their structural elucidation by mass spectrometry. researchgate.net The picolinyl group in these derivatives directs the fragmentation in the mass spectrometer in a predictable manner, providing valuable structural information. researchgate.net While this is the reverse of analyzing a picolinate ester itself, the principles of how picolinyl structures behave in a mass spectrometer are informative.

A hypothetical GC-MS analysis of a derivatized picolinate might use the following conditions:

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

The resulting mass spectrum of the derivatized Methyl 4-chloropicolinate would provide a unique fragmentation pattern that could be used for its unambiguous identification.

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, making it an excellent candidate for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.

Research Findings: CE has been successfully applied to the separation of pyridinecarboxylic acid isomers. nih.gov The separation can be optimized by adjusting the pH of the background electrolyte (BGE). At a low pH, the pyridine nitrogen is protonated, and the compound carries a net positive charge, migrating towards the cathode. The separation of isomers is achieved due to subtle differences in their electrophoretic mobilities.

The addition of modifiers to the BGE can significantly improve separation efficiency. For instance, the use of cyclodextrins in the BGE can aid in the separation of neutral isomers through inclusion complexation. For charged species, the addition of ion-pairing reagents or surfactants like cetyltrimethylammonium bromide (CTAB) can alter the electroosmotic flow (EOF) and enhance resolution. nih.gov

A CE method for analyzing picolinate derivatives could be set up as follows:

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)
Background Electrolyte 50 mM phosphate (B84403) buffer at pH 2.5
Applied Voltage 20 kV
Detection UV at a specific wavelength (e.g., 214 nm)
Temperature 25 °C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)

CE offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. For this compound, CE would be a powerful tool for purity assessment and the separation of closely related impurities.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability and decomposition profile of compounds like this compound.

Research Findings: TGA studies on related compounds, such as metal picolinate salts, provide insights into their thermal decomposition patterns. For example, the thermal decomposition of sodium picolinate shows dehydration at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures. researchgate.net The decomposition often proceeds in multiple steps, corresponding to the loss of different parts of the molecule. hud.ac.uk

The atmosphere in which the analysis is conducted (e.g., inert like nitrogen, or oxidative like air) has a significant impact on the decomposition process and the final residue. In an inert atmosphere, pyrolysis occurs, while in an oxidative atmosphere, combustion processes are also involved. hud.ac.uk

For a compound like this compound, a TGA thermogram would reveal the temperature at which the hydrochloride moiety is lost, followed by the decomposition of the methyl picolinate structure. The presence of the chloro-substituent would also influence the decomposition pathway. The analysis of the evolved gases from the TGA, for instance by coupling it with FTIR or a mass spectrometer, can provide detailed information about the decomposition products.

A typical TGA experiment would involve the following parameters:

ParameterCondition
Instrument TGA analyzer
Sample Mass 5-10 mg
Heating Rate 10 °C/min
Temperature Range Ambient to 600 °C (or higher)
Atmosphere Nitrogen or Air at a constant flow rate (e.g., 20 mL/min)
Crucible Alumina or Platinum

The data from TGA is crucial for understanding the thermal limits of the compound, which is important for storage, handling, and formulation development.

Conclusion and Future Perspectives in Picolinate Research

Summary of Key Research Findings and Methodological Advancements

Research into Methyl 4-chloropicolinate and related picolinates has yielded significant advancements in synthetic methodologies. A primary conventional route for the synthesis of Methyl 4-chloropicolinate involves the treatment of 2-picolinic acid with thionyl chloride to form the acyl chloride, followed by esterification with methanol (B129727). chemicalbook.comchemicalbook.com Variations of this method aim to improve purity and yield. For instance, one patented process describes the chlorination of a mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride with thionyl chloride, followed by the reaction with methanol, which reportedly results in a higher purity product suitable for pharmaceutical synthesis. google.com

Beyond these traditional approaches, a major methodological advancement lies in the development of novel catalytic systems. Researchers have successfully employed metal-organic frameworks (MOFs), such as UiO-66(Zr)-N(CH2PO3H2)2, as highly efficient, reusable heterogeneous catalysts for the synthesis of picolinate (B1231196) and picolinic acid derivatives under ambient temperatures. rsc.orgnih.govresearchgate.net These methods represent a significant step towards greener and more sustainable chemical manufacturing. Another innovative approach is the one-step hydrothermal synthesis of chromium picolinate from 2-pyridinecarbonitrile, which also aims to reduce the environmental impact of production. google.comresearchgate.net

Key research findings have primarily highlighted the utility of Methyl 4-chloropicolinate as a crucial intermediate in the synthesis of more complex molecules. A notable example is its role in the creation of novel diamino phenyl chloropicolinate derivatives, which have been investigated as potential inhibitors of Mycobacterium tuberculosis. researchgate.net

Table 1: Methodological Advancements in Picolinate Synthesis

Methodology Starting Material(s) Reagents/Catalysts Key Advantages Reference(s)
Conventional Chlorination & Esterification 2-Picolinic Acid Thionyl chloride, Methanol Established and widely used method. chemicalbook.com
High-Purity Synthesis 2-Pyridine carboxylic acid methyl ester HCl, 2-Pyridine carboxylic acid HCl Thionyl chloride, Methanol Leads to higher purity product. google.com
MOF-Catalyzed Synthesis Ethyl 2-oxopropanoate, Aldehydes, etc. UiO-66(Zr)-N(CH2PO3H2)2 Heterogeneous catalysis, ambient temperature, reusability. rsc.orgnih.gov

Emerging Research Areas for Methyl 4-Chloropicolinate Hydrochloride

This compound is transitioning from a simple building block to a key player in several emerging research fields. Its primary utility is as a versatile intermediate in organic synthesis for producing a range of heterocyclic compounds. chemicalbook.combldpharm.comnbinno.comgeorganics.sk

A significant emerging area is its application in medicinal chemistry. The compound is a documented intermediate in the synthesis of high-value active pharmaceutical ingredients, including the anticoagulant Rivaroxaban. google.com Furthermore, its use as a scaffold for developing novel antitubercular agents demonstrates its potential in addressing critical infectious diseases. researchgate.net The strategic placement of the chlorine atom and the ester functional group allows for subsequent chemical modifications, making it an ideal starting point for generating libraries of diverse compounds for drug screening programs.

Another nascent research direction involves its use in the development of novel agrochemicals. Picolinate-based compounds have a history as herbicides, and the exploration of new halogenated picolinates could lead to the discovery of next-generation crop protection agents.

Challenges and Opportunities in the Synthesis and Application of Halogenated Picolinates

The synthesis and application of halogenated picolinates present a unique set of challenges and opportunities that are driving innovation in the field.

Challenges:

Harsh Reagents: Traditional synthetic routes often rely on harsh and corrosive reagents like thionyl chloride, which pose safety and environmental challenges. chemicalbook.com

Regioselectivity: In more complex syntheses involving multiple halogen substitutions, controlling the precise position of the halogen atoms (regioselectivity) can be a significant hurdle. researchgate.net

Opportunities:

Green Chemistry: The challenges associated with traditional methods create a substantial opportunity for the development of greener, more sustainable synthetic pathways using novel catalysts like MOFs or biocatalytic approaches. rsc.orgnih.govnih.gov

Enhanced Pharmacological Properties: Halogenation is a well-established strategy in medicinal chemistry to improve a drug's pharmacological profile. nih.gov Halogen atoms can enhance metabolic stability, improve membrane permeability, and participate in "halogen bonding," a specific type of non-covalent interaction that can increase binding affinity to biological targets. nih.govresearchgate.net This provides a clear opportunity for using halogenated picolinates to design more potent and selective drugs.

New Materials: The inherent properties of halogenated organic compounds, such as flame and chemical resistance, open up opportunities for creating novel polymers and materials derived from halogenated picolinates for specialized applications. nih.goviec.ch

Potential for Novel Drug Discovery and Material Science Applications

The future for this compound and other halogenated picolinates is bright, with significant potential in both drug discovery and material science.

Novel Drug Discovery: The strategic incorporation of halogen atoms is a powerful tool in modern drug design. nih.govresearchgate.net The chlorine atom on the picolinate ring can significantly influence the electronic properties and binding interactions of a molecule. As demonstrated by the development of antitubercular candidates, the chloropicolinate scaffold is a promising starting point for new therapeutic agents. researchgate.net Future research will likely focus on creating libraries of derivatives through reactions at the chloro and ester positions to explore a wider range of biological targets. The principles of halogen bonding are increasingly being harnessed to design highly selective inhibitors for enzymes like protein kinases, representing a fertile ground for future research involving halogenated picolinates. nih.gov

Material Science Applications: The picolinate structure itself is adept at forming coordination complexes with various metals, as seen in chromium picolinate. drugbank.com The introduction of a halogen atom provides an additional functional handle that can modulate the electronic and steric properties of these metal complexes. This could lead to the development of novel catalysts with enhanced activity or selectivity. Furthermore, the polymerization of functionalized picolinates could yield advanced materials. Given that halogenated organic compounds are widely used as flame retardants and in the production of robust polymers like PVC, there is a clear potential to develop picolinate-based polymers with unique thermal stability and chemical resistance. nih.goviec.ch

Table 2: Potential Future Applications

Field Potential Application Rationale
Drug Discovery Kinase Inhibitors Halogen bonding can enhance binding affinity and selectivity. nih.gov
Antiviral Agents Halogenated scaffolds are common in antiviral drug design.
Anti-parasitic Drugs Halogenated chalcones have shown promise against parasites like T. cruzi. mdpi.com
Material Science Specialty Catalysts Halogen substitution can tune the electronic properties of metal-picolinate complexes.
Flame Retardant Polymers Halogenated organic compounds often exhibit inherent flame resistance. iec.ch

Q & A

Q. What are the common synthetic routes for Methyl 4-chloropicolinate hydrochloride, and what factors influence reaction yield?

this compound is typically synthesized via esterification of 4-chloropicolinic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key factors affecting yield include:

  • Catalyst selection : Use of sulfuric acid or thionyl chloride for esterification .
  • Temperature control : Excess heat may lead to decomposition of the pyridine ring .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Standard characterization involves:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm ester and chloride substitution patterns (e.g., δ\delta ~8.5 ppm for pyridine protons) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks at m/z 171.58 (free base) and 207.5 (hydrochloride adduct) .
  • FT-IR : Peaks at ~1730 cm1^{-1} (ester C=O) and 750 cm1^{-1} (C-Cl) .

Q. What are the stability and storage guidelines for this compound?

  • Stability : Sensitive to moisture and light; degrades via hydrolysis of the ester group under alkaline conditions .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables like solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry .
  • In-line monitoring : Employ FT-IR or Raman spectroscopy to track esterification progress and terminate reactions at ~90% conversion to avoid side products .
  • By-product analysis : Identify chlorinated dimers (e.g., via LC-MS) formed via radical coupling under prolonged heating .

Q. How should researchers resolve discrepancies in spectral data between batches?

  • Cross-validation : Compare NMR data with reference spectra from databases like PubChem or NIST .
  • Impurity profiling : Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect residual 4-chloropicolinic acid (<0.1% acceptable) .
  • Statistical analysis : Apply ANOVA to assess batch-to-batch variability in purity assays (e.g., p<0.05p < 0.05 indicates significant differences) .

Q. What strategies are effective for studying the compound’s reactivity in drug discovery applications?

  • Functionalization : Introduce substituents at the 4-chloro position via Suzuki-Miyaura coupling to explore structure-activity relationships .
  • Metabolic stability assays : Incubate with liver microsomes and analyze degradation products using UPLC-QTOF-MS to identify metabolic hotspots .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for nucleophilic attack .

Q. How can researchers address contradictions in biological activity data across studies?

  • PICOT framework : Refine hypotheses using Population (cell lines), Intervention (concentration range), Comparison (positive/negative controls), Outcome (IC50_{50}), and Time (exposure duration) .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO vs. saline affecting bioavailability) .

Methodological Best Practices

  • Reference standards : Use certified impurities (e.g., 4-chloropicolinic acid) from LGC Standards for calibration .
  • Safety protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (nitrile gloves, lab coat) .
  • Data reporting : Adhere to journal guidelines (e.g., Med. Chem. Commun.) for spectral data presentation and avoid overloading figures with structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-chloropicolinate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.